{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a synthetic compound characterized by the presence of two pyrazole rings and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Coupling of Pyrazole Rings: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoroethyl group could play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the second pyrazole ring.
1-Methyl-3-(2,2-difluoroethyl)-1H-pyrazole: Similar structure but with different substitution patterns.
Uniqueness
The presence of two pyrazole rings and a difluoroethyl group in {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine makes it unique. This structure may confer specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-17-4-2-9(15-17)6-14-7-10-3-5-18(16-10)8-11(12)13/h2-5,11,14H,6-8H2,1H3 |
InChI Key |
UCUJWHYFKWKROC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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